4-Methyl-2-(piperidin-3-yloxy)pyridine
Description
4-Methyl-2-(piperidin-3-yloxy)pyridine is a pyridine derivative characterized by a methyl group at the 4-position and a piperidin-3-yloxy substituent at the 2-position. The hydrochloride salt of this compound (CAS: 112913-94-7) is commercially available with a purity of 95.0% .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3 |
InChI Key |
OLFGFMXMTQIZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: This step involves the preparation of the piperidin-3-yloxy group, which can be achieved through the reaction of piperidine with an appropriate alkylating agent.
Coupling with 4-Methylpyridine: The piperidin-3-yloxy intermediate is then coupled with 4-methylpyridine under suitable conditions, often involving a base and a solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to saturated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(piperidin-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and specificity, while the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities with 4-Methyl-2-(piperidin-3-yloxy)pyridine, differing primarily in substituent groups, ring systems, or pharmacological profiles:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physicochemical Data
Discussion and Implications
The structural versatility of pyridine-piperidine hybrids enables diverse biological activities. For example:
- Piperidine positioning : The 3-yloxy vs. 4-ylmethoxy substitution (as in 3-(Piperidin-4-ylmethoxy)pyridine) significantly alters enzyme inhibition profiles .
- Hybrid systems : Incorporation of thiazole or biphenyl moieties (e.g., and ) enhances antimicrobial or receptor-binding properties compared to simpler pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
